3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound is a thieno[3,2-d]pyrimidine-2,4-dione derivative featuring a 4-chlorophenyl group at position 3 and a 2,5-dimethylbenzyl substituent at position 1. Its fused thiophene-pyrimidine core is structurally analogous to bioactive molecules targeting kinases, antimicrobial pathways, and cancer cell proliferation . The 4-chlorophenyl moiety is a common pharmacophore in antimicrobial and antitumor agents, enhancing lipophilicity and membrane penetration .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN2O2S/c1-13-3-4-14(2)15(11-13)12-23-18-9-10-27-19(18)20(25)24(21(23)26)17-7-5-16(22)6-8-17/h3-11,19H,12H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKDMUNIOQVBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a member of the thienopyrimidine class of compounds, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of thienopyrimidine derivatives often involves multi-step processes including cyclization reactions and modifications of existing compounds. The target compound can be synthesized through various methods that typically involve the reaction of substituted phenyl groups with thieno[3,2-d]pyrimidine derivatives. Specific synthetic routes may vary but often include:
- Condensation reactions : Combining different aromatic amines with carbonyl compounds.
- Cyclization reactions : Using thioketones or isothiocyanates to form the thienopyrimidine core.
Anticancer Properties
Research has indicated that thienopyrimidine derivatives exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have shown that compounds similar to the target compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M) .
- Targeting Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression. This includes targeting pathways such as PI3K/Akt and MAPK signaling cascades.
Antimicrobial Activity
Thienopyrimidine derivatives have also been investigated for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds related to the target structure have demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, modifications in substituents (like chlorine or methyl groups) can enhance their efficacy against resistant strains .
- Mechanism of Action : The antimicrobial action is often attributed to interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives:
| Substituent Position | Effect on Activity |
|---|---|
| Para position (Cl) | Increases lipophilicity and enhances cell penetration |
| Meta position (Me) | May reduce potency due to steric hindrance |
| 2,5-Dimethyl group | Improves selectivity towards specific targets |
Case Studies
- Anticancer Efficacy :
- Antimicrobial Screening :
Scientific Research Applications
The compound 3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has garnered interest in various scientific research applications due to its potential therapeutic properties. This article explores its applications, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 367.83 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is significant for its pharmacological activity.
Key Structural Features
- Thieno[3,2-d]pyrimidine Core : This bicyclic structure is crucial for biological activity.
- Chlorophenyl and Dimethylphenyl Substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
Cell Line Studies
In vitro studies indicated significant antiproliferative activity against various cancer cell lines. Notably:
- GI50 Values : The concentration required to inhibit cell growth by 50% ranged from 22 to 33 nM against several NCI cancer cell lines.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
Case Study on Lung Cancer
A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
Combination Therapy
Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Research Findings Summary
The following table summarizes recent research findings related to the anticancer activity of this compound:
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
These studies indicate that modifications to the pyrimidine structure can significantly affect biological activity. For instance, compounds with specific substituents at the 4 and 6 positions showed enhanced efficacy compared to their analogs.
Comparison with Similar Compounds
Structural and Functional Analogues
Core Heterocycle Variations
- Thieno[2,3-d]pyrimidin-4(3H)-ones (): These derivatives, such as 5,6-dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione, share a thiophene-pyrimidine backbone but differ in ring substitution (2,3-d vs. 3,2-d). The 3,2-d configuration in the target compound may alter electronic properties and binding affinity. Cytotoxicity studies on analogues show IC₅₀ values of 4.54–53.18 µM against prostate (PC-3) and lung (A549) cancer cells .
- Dihydropyrimidine-2-thiones ():
Example: 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione. Though lacking the thiophene ring, this dihydropyrimidine shares the 4-chlorophenyl group. It exhibits antibacterial and antitumor activities, with a planar pyrimidine ring conformation enhancing stacking interactions in biological targets .
Substituent-Driven Comparisons
- 4-Chlorophenyl Derivatives (): 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one (): A chalcone derivative with antifungal activity (Rf = 0.75). IR peaks at 1,658 cm⁻¹ (C=O) and 775 cm⁻¹ (C-Cl) align with the target compound’s functional groups . 4-(2,6-Dichlorophenyl)-3,4-dihydropyrimidin-2(1H)-one (): Features dual chlorophenyl groups, increasing molecular weight (319.19 g/mol) and melting point (116–118°C) compared to the monochloro target compound .
- Benzyl-Substituted Analogues (): 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide includes a benzothienopyrimidine core with a chloroacetohydrazide side chain. Its IC₅₀ of 5.07 µM against PC-3 cells suggests substituents on nitrogen influence cytotoxicity .
Physicochemical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing thieno[3,2-d]pyrimidine derivatives like this compound?
- Methodology : Utilize multi-step heterocyclic synthesis, starting with condensation of substituted benzaldehydes with thiourea or thioamides under acidic conditions. For example, in related pyrimidine derivatives, 4-hydroxycoumarin and substituted benzaldehydes were condensed with thiourea using p-toluenesulfonic acid as a catalyst . Optimize reaction conditions (e.g., solvent, temperature) via Design of Experiments (DoE) to improve yield and purity .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Methodology : Grow high-quality crystals via slow evaporation in polar solvents (e.g., ethanol or DMSO). Analyze using SC-XRD to determine bond lengths, angles, and torsion angles. For example, disorder in the main residue was resolved in structurally similar compounds with R factors <0.06 and data-to-parameter ratios >13:1 . Use software like SHELX or OLEX2 for refinement .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
- FT-IR : Detect carbonyl stretches (~1700 cm⁻¹ for dione groups) and C–Cl vibrations (~750 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
- Methodology : Use UCSF Chimera or AutoDock Vina to dock the compound into active sites (e.g., enzyme pockets). Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level. Validate docking poses with MD simulations (e.g., GROMACS) and binding free energy calculations (MM-PBSA) . Cross-reference with experimental IC₅₀ data from enzymatic assays.
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for thienopyrimidine analogs?
- Methodology :
- Statistical Analysis : Perform multivariate regression to identify confounding variables (e.g., substituent electronic effects vs. steric hindrance).
- Crystallographic Validation : Compare SC-XRD data of active vs. inactive analogs to detect conformational differences .
- In Silico Screening : Use QSAR models to prioritize analogs with predicted high activity .
Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
